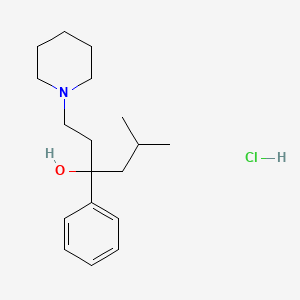
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride is a chemical compound with the molecular formula C16H25NO·HCl. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a phenyl group and an isobutyl group attached to the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride typically involves the reaction of piperidine with alpha-isobutyl-alpha-phenylpropanol under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound with high purity and yield. The reaction conditions are optimized to ensure the maximum conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Piperidinepropanol: A related compound with similar chemical properties but lacking the isobutyl and phenyl groups.
Alpha-isobutyl-alpha-phenylpropanol: Another related compound that shares the isobutyl and phenyl groups but lacks the piperidine ring.
Uniqueness
1-Piperidinepropanol, alpha-isobutyl-alpha-phenyl-, hydrochloride is unique due to the combination of the piperidine ring, isobutyl group, and phenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
CAS No. |
857191-34-5 |
|---|---|
Molecular Formula |
C18H30ClNO |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO.ClH/c1-16(2)15-18(20,17-9-5-3-6-10-17)11-14-19-12-7-4-8-13-19;/h3,5-6,9-10,16,20H,4,7-8,11-15H2,1-2H3;1H |
InChI Key |
JPIFCVUSUPNAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCN1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















